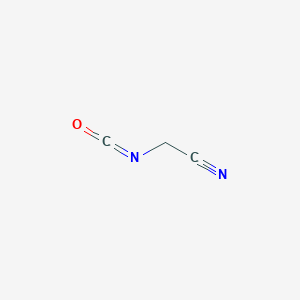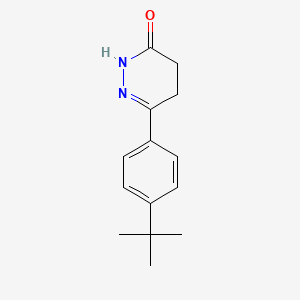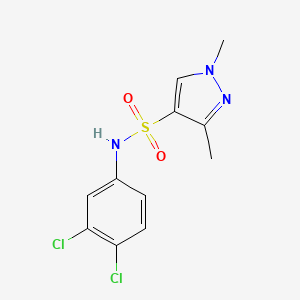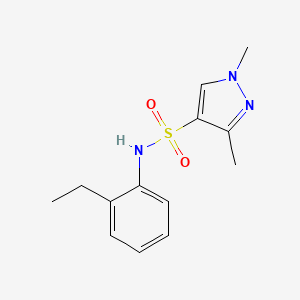![molecular formula C17H12N4O3S B6522914 4-(2,5-dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide CAS No. 1004052-97-4](/img/structure/B6522914.png)
4-(2,5-dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2,5-dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide” has been found to increase monoclonal antibody production. It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Synthesis Analysis
The synthesis of similar compounds involves the coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with the benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent . This yields the respective amide derivatives. The Boc group is then removed with trifluoroacetic acid (TFA) followed by neutralization with ammonium hydroxide to give amine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR spectrum shows peaks corresponding to NH/NH2 and amide C=O groups . The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule .Chemical Reactions Analysis
The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppresses the galactosylation on a monoclonal antibody .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the melting point, IR spectrum, 1H NMR spectrum, 13C NMR spectrum, and mass spectrum have been reported .Mechanism of Action
Target of Action
The primary target of this compound is the recombinant Chinese hamster ovary cells . These cells have been used as a host in monoclonal antibody production due to their robustness, high productivity, and ability to produce proteins with ideal glycans .
Mode of Action
The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, it also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Biochemical Pathways
The compound affects the biochemical pathways related to monoclonal antibody production . It enhances the cell-specific productivity by increasing the glucose uptake rate and the amount of intracellular adenosine triphosphate . It also influences the galactosylation process of the N-linked glycans on a monoclonal antibody .
Pharmacokinetics
Its ability to increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate suggests that it may have good bioavailability .
Result of Action
The compound increases monoclonal antibody production in recombinant Chinese hamster ovary cells . It suppresses cell growth and enhances both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . It also suppresses the galactosylation on a monoclonal antibody .
Action Environment
The action environment of this compound is primarily within the recombinant Chinese hamster ovary cells used for monoclonal antibody production
Future Directions
Biochemical Analysis
Biochemical Properties
4-(2,5-Dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in monoclonal antibody production, such as those found in Chinese hamster ovary cells . The compound increases cell-specific glucose uptake rates and intracellular adenosine triphosphate levels, which are crucial for energy metabolism and cellular function . Additionally, it suppresses galactosylation on monoclonal antibodies, affecting the quality attributes of therapeutic antibodies .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In Chinese hamster ovary cells, the compound has been shown to suppress cell growth while enhancing monoclonal antibody production . It influences cell signaling pathways by modulating glucose uptake and adenosine triphosphate levels, which are essential for cellular metabolism and energy production . Furthermore, the compound’s impact on galactosylation suggests it may affect glycosylation pathways, which are critical for protein folding and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit certain enzymes involved in cell growth and metabolism, leading to increased glucose uptake and adenosine triphosphate production . The compound’s ability to suppress galactosylation on monoclonal antibodies indicates it may interfere with glycosyltransferase enzymes, which are responsible for adding sugar moieties to proteins . These interactions highlight the compound’s potential as a modulator of cellular metabolism and protein quality control.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, leading to sustained increases in glucose uptake and adenosine triphosphate levels . Prolonged exposure may also result in cumulative effects on cell growth and metabolism, necessitating careful monitoring in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance monoclonal antibody production without significant adverse effects . Higher doses may lead to toxic effects, including suppressed cell growth and altered metabolic pathways . These findings underscore the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glucose metabolism and energy production. The compound interacts with enzymes that regulate glucose uptake and adenosine triphosphate synthesis, leading to increased energy availability for cellular processes . Additionally, its impact on glycosylation pathways suggests it may influence the metabolism of glycoproteins, which are essential for various cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to enhance glucose uptake indicates it may interact with glucose transporters on the cell membrane . Furthermore, its distribution within cells is likely influenced by binding interactions with intracellular proteins, which facilitate its localization to specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize to the cytoplasm, where it interacts with enzymes involved in glucose metabolism and adenosine triphosphate production . Additionally, its impact on glycosylation pathways suggests it may also localize to the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur . These localization patterns highlight the compound’s role in modulating cellular metabolism and protein quality control.
properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c22-13-5-6-14(23)21(13)11-3-1-10(2-4-11)16(24)20-15-12-7-8-25-17(12)19-9-18-15/h1-4,7-9H,5-6H2,(H,18,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUKNWQDNBNPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

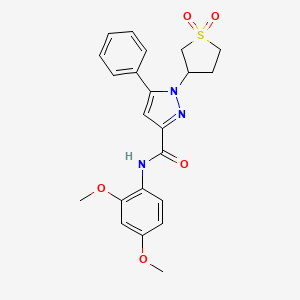
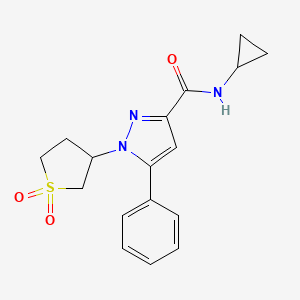
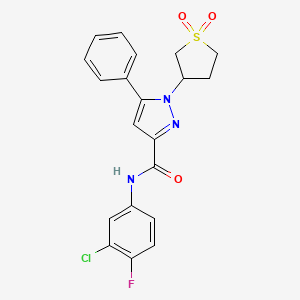
![N-{3'-acetyl-7-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B6522854.png)
![N-(3'-acetyl-7-chloro-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B6522858.png)
![N-{3'-acetyl-7-chloro-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B6522865.png)
![3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6522876.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6522886.png)
![3-(2,4-dihydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6522894.png)
![4-(dipropylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522910.png)
